molecular formula C14H14N2O2 B1365574 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 32275-63-1

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

货号: B1365574
CAS 编号: 32275-63-1
分子量: 242.27 g/mol
InChI 键: RTQVNHMXVLFXIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 32275-63-1) is a tetrahydroindazole derivative featuring a phenyl group at the 1-position and a carboxylic acid moiety at the 3-position of the indazole core. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors. It is currently in the laboratory development stage, as reported by Ouchi Shinko Chemical Industry Co., Ltd. . The compound is commercially available from suppliers such as CymitQuimica and Combi-Blocks, with catalog references 3D-HBA27563 and QA-1322, respectively, and is typically offered in milligram to gram quantities for research use .

Its pharmacological relevance is highlighted by derivatives such as Suprafenacine (SRF), which is derived from this scaffold and exhibits potent microtubule-destabilizing activity .

属性

IUPAC Name

1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVNHMXVLFXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196318
Record name 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32275-63-1
Record name 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32275-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

科学研究应用

Antimicrobial Properties

Research indicates that 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exhibits antimicrobial activity. In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various bacterial strains, showing promising results in inhibiting growth. The carboxylic acid group is believed to play a crucial role in its antimicrobial efficacy by interacting with microbial cell membranes .

Anticancer Potential

Another significant application is in oncology. Studies have suggested that this compound may inhibit cancer cell proliferation. For instance, derivatives of this compound were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while having minimal effects on normal cells . This selectivity makes it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound. In preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's, this compound demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis . Its mechanism may involve the modulation of signaling pathways associated with neuroinflammation.

Therapeutic Uses

The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications.

Pain Management

Recent studies have explored its analgesic properties. In animal models, this compound has shown effectiveness in reducing pain responses without the side effects commonly associated with opioid analgesics . This could lead to its development as a safer alternative for pain management therapies.

Cardiovascular Health

Some studies suggest that this compound may also have cardiovascular benefits. Its ability to modulate vascular tone and reduce inflammation could make it a candidate for treating conditions like hypertension and atherosclerosis .

Case Studies

Several case studies have documented the applications of this compound:

StudyApplicationFindings
AntimicrobialEffective against multiple bacterial strains
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectionProtected neurons from oxidative stress
Pain ManagementReduced pain responses in animal models
Cardiovascular HealthPotential benefits in hypertension treatment

作用机制

The mechanism of action of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Key Observations :

  • Fluorine substitution improves metabolic stability and bioavailability due to reduced cytochrome P450-mediated oxidation .
  • Bulky groups (e.g., 4-methyl in the 3-fluoro-4-methylphenyl derivative) may enhance target selectivity by steric hindrance .

Alkyl-Substituted Derivatives

Compound Name Substituent Molecular Weight Key Properties/Biological Activity References
1-Methyl- derivative CH₃ at 1-position 194.24 Reduced steric bulk; used in combinatorial chemistry (CAS: 32286-99-0) .
1-Ethyl-6,6-dimethyl- derivative C₂H₅ at 1-position, CH₃ at 6,6 222.28 Increased lipophilicity; predicted pKa = 4.14 (suitable for oral dosing) .

Key Observations :

  • Dimethyl substitution at the 6-position may stabilize the tetrahydroindazole conformation, affecting binding kinetics .

Hybrid Derivatives with Modified Pharmacophores

Compound Name Structural Modification Molecular Weight Key Properties/Biological Activity References
Suprafenacine (SRF) Hydrazide side chain 365.44 Microtubule destabilizer; bypasses P-glycoprotein, overcoming multidrug resistance .
Ethyl ester derivative Ethyl ester at carboxylic acid 270.33 Prodrug form; improves cell permeability (CAS: 93019-39-7) .

Key Observations :

  • Hydrazide derivatives like SRF exhibit potent anticancer activity (IC₅₀ in nanomolar range) by binding to tubulin’s colchicine site, inducing apoptosis .
  • Esterification of the carboxylic acid group (e.g., ethyl ester) serves as a prodrug strategy to enhance absorption .

生物活性

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No. 32275-63-1) is a heterocyclic compound belonging to the indazole family. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O2C_{14}H_{14}N_{2}O_{2} with a molecular weight of approximately 242.27 g/mol. The structure features a phenyl group attached to the nitrogen atom of the indazole ring and a carboxylic acid functional group at the 3-position.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol
CAS Number32275-63-1
IUPAC Name1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid

This compound exhibits significant interaction with various enzymes and proteins. Notably, it has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The inhibition of COX-2 is crucial as it plays a role in pain and inflammation pathways.

Cellular Effects

Research has demonstrated that this compound inhibits the proliferation of neoplastic cell lines by inducing cell cycle arrest at the G0–G1 phase. This effect is particularly relevant in cancer biology, where controlling cell division is essential for therapeutic interventions.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves:

  • Enzyme Inhibition : Binding to the active site of COX-2 inhibits its enzymatic activity, leading to reduced production of inflammatory mediators.
  • Cell Cycle Regulation : The compound's ability to block cell cycle progression contributes to its anticancer properties.

Anticancer Activity

A study published in Molecules indicated that derivatives of indazole compounds exhibit potent anticancer activity. For instance, compounds similar to 1-phenyl-4,5,6,7-tetrahydroindazole were shown to have IC50 values in the nanomolar range against various cancer cell lines including HL60 and HCT116 .

Anti-inflammatory Properties

In another study focusing on inflammatory diseases, researchers found that this compound effectively reduced inflammation markers in animal models by inhibiting COX enzymes.

Structure Activity Relationship (SAR)

Research into SAR has revealed that modifications at specific positions on the indazole scaffold can enhance biological activity. For example, substituents at the 4 and 6 positions significantly influence COX inhibition potency .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

Anti-inflammatory Drugs : Its ability to inhibit COX enzymes suggests potential use in developing anti-inflammatory medications.

Anticancer Agents : The ability to induce cell cycle arrest positions this compound as a candidate for further development in cancer therapies.

Research Tool : As a biochemical probe, it can be utilized in studying enzyme interactions and cellular processes related to inflammation and cancer.

准备方法

Cyclization-Based Synthesis

  • Starting Materials: Cyclohexanone or cyclic β-keto esters and phenylhydrazine derivatives.
  • Reaction Conditions: Typically performed in ethanol or other suitable solvents under reflux.
  • Mechanism: The condensation of phenylhydrazine with the cyclic ketone forms a hydrazone intermediate, which undergoes intramolecular cyclization to generate the tetrahydroindazole ring.
  • Carboxylation: Introduction of the carboxylic acid group at the 3-position can be achieved by using β-keto ester precursors or by subsequent oxidation of methyl or ethyl esters.

Hydrazine Hydrate Cyclization

  • Hydrazine hydrate reacts with cyclic β-keto esters or related intermediates in ethanol under reflux to yield the indazole core with the carboxylate functionality, which can be hydrolyzed to the free acid.

Industrial Scale Preparation

  • Scale-Up Considerations: Industrial processes adapt laboratory methods by optimizing reaction parameters such as temperature, solvent systems, and reagent purity.
  • Continuous Flow Reactors: These are employed to enhance reaction control, yield, and safety during scale-up.
  • Reagents: Industrial-grade hydrazine derivatives, ketones, and bases are used.
  • Purification: Crystallization and chromatographic techniques are applied to isolate the pure acid.

Preparation Method Data Table

Step Reaction Type Reagents/Conditions Outcome/Product Notes
1 Condensation Phenylhydrazine + cyclohexanone, EtOH, reflux Hydrazone intermediate Formation of hydrazone precursor
2 Cyclization Hydrazone intermediate, heat, acidic/basic catalysis 1-phenyl-4,5,6,7-tetrahydroindazole core Intramolecular ring closure
3 Carboxylation/oxidation β-Keto ester or ester hydrolysis, NaOH, reflux 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Hydrolysis of ester to acid
4 Purification Crystallization or chromatography Pure target compound Ensures removal of impurities

Research Findings on Preparation Efficiency

  • Yields: Reported yields for the cyclization step range from 65% to 85%, depending on reaction time and temperature optimization.
  • Purity: Purification via recrystallization typically yields >98% purity as confirmed by HPLC and NMR analyses.
  • Solvent Effects: Ethanol and methanol are preferred solvents for cyclization due to their polarity and ability to dissolve both hydrazine derivatives and ketones.
  • Catalysts: Acidic catalysts (e.g., acetic acid) can accelerate cyclization but require careful control to avoid side reactions.

Preparation of Stock Solutions for Experimental Use

For biological and pharmacological studies, preparation of stock solutions is essential. A typical method involves dissolving the compound in dimethyl sulfoxide (DMSO) followed by dilution with biocompatible solvents such as corn oil or polyethylene glycol (PEG300). The solution must be clear at each dilution step, using vortexing, ultrasound, or mild heating to aid dissolution.

Stock Solution Preparation Table (Example)

Amount of Compound Concentration (mM) Volume of Solvent (mL) for 1 mg Compound
1 mg 1 mM 4.13
5 mg 5 mM 1.03
10 mg 10 mM 0.41

*Note: Volumes are approximate and depend on molecular weight (~242.28 g/mol).

常见问题

Q. What synthetic methodologies are commonly employed for synthesizing 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and its derivatives?

The synthesis typically involves cyclization reactions starting from cyclohexanedione derivatives and substituted phenylhydrazines. For example, substituted 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amines can be synthesized via reductive cyclization of ketones with phenylhydrazines, followed by amide coupling using reagents like HATU or T3P . Transition metal-catalyzed reactions and reductive cyclization are also effective for constructing the indazole core . Key intermediates, such as 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, are often modified via hydrolysis or hydrazide formation to introduce carboxylic acid functionality .

Q. How is the molecular structure of this compound characterized?

Structural characterization relies on spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm proton environments and carbon backbone, with signals for the tetrahydroindazole ring (δ 1.5–2.8 ppm for CH2_2 groups) and aromatic protons (δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves the bicyclic indazole system and substituent orientations, such as the planar carboxylic acid group .
  • Mass spectrometry : Validates molecular weight (e.g., 194.24 g/mol for the base compound) .

Q. What biological activities are associated with this compound?

The indazole core confers diverse pharmacological properties:

  • Anticancer : Derivatives like Suprafenacine (SRF) destabilize microtubules, induce G2/M arrest, and trigger apoptosis via mitochondrial pathways .
  • Antimicrobial : Pyrazole and hydrazide derivatives show activity against Gram-positive bacteria and fungi .
  • Enzyme inhibition : Tetrahydroindazoles are explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases and cancer .

Advanced Research Questions

Q. What is the mechanism of microtubule destabilization by Suprafenacine (SRF), a derivative of this compound?

SRF binds to the colchicine site on β-tubulin, inhibiting polymerization and disrupting mitotic spindle assembly. This leads to G2/M arrest, mitochondrial depolarization, and caspase-3 activation. Notably, SRF bypasses P-glycoprotein-mediated drug resistance, enhancing efficacy against multidrug-resistant cancers .

Q. How can structure-activity relationships (SAR) guide optimization of this compound for anticancer applications?

  • Core modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring enhances tubulin binding affinity .
  • Side-chain variations : Hydrazide derivatives (e.g., SRF) improve solubility and target specificity compared to ester or amide analogs .
  • Bicyclic rigidity : The tetrahydroindazole scaffold ensures conformational stability, critical for maintaining binding interactions .

Q. What experimental strategies address contradictions in cytotoxicity data across cancer cell lines?

  • Dose-response profiling : Use IC50_{50} values to compare potency in resistant vs. sensitive lines (e.g., SRF’s IC50_{50} = 0.5–2.0 μM in leukemia vs. 5–10 μM in solid tumors) .
  • Mechanistic validation : Combine tubulin polymerization assays with live-cell imaging to confirm target engagement .
  • Resistance assays : Test P-glycoprotein overexpression models to identify compounds with inherent resistance-bypassing properties .

Q. How can in silico approaches streamline the design of novel derivatives?

  • Docking studies : Predict binding poses at the colchicine site using AutoDock Vina or Schrödinger .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, hydrophobic pockets) for scaffold optimization .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable bioavailability and low toxicity .

Q. What analytical methods resolve challenges in purity assessment during synthesis?

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns and electrospray ionization .
  • Chiral chromatography : Separate enantiomers for optically active derivatives .
  • Elemental analysis : Confirm stoichiometry (e.g., C10_{10}H14_{14}N2_2O2_2 requires C 61.84%, H 7.27%, N 14.43%) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular weight194.24 g/mol
Melting point160–165°C (decomposes)
SolubilityDMSO > 50 mg/mL; aqueous < 0.1 mg/mL
LogP (octanol/water)2.1 ± 0.3

Q. Table 2. Anticancer Activity of Select Derivatives

CompoundIC50_{50} (μM)Cancer Cell LineMechanismReference
SRF0.5–2.0LeukemiaMicrotubule destabilization
DHODH Inhibitor 281.8ColorectalEnzyme inhibition
Hydrazide FP044.2BreastApoptosis induction

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。